(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Fluorophenyl Intermediate: This involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the sulfonamide group.
Synthesis of the Diethylamino Prop-1-en-1-yl Intermediate: This step involves the reaction of diethylamine with a suitable alkene precursor.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the diethylamino prop-1-en-1-yl intermediate under specific conditions to form the desired product.
Cyclization and Carboxylation: The final steps involve cyclization to form the tetrahydronaphthalene ring and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological targets make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar structural motif but different pharmacological properties.
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups and applications.
Uniqueness
What sets (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid apart is its combination of a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety
Properties
Molecular Formula |
C24H29FN2O4S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]-4-fluorophenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H29FN2O4S/c1-3-27(4-2)15-7-9-18-16-19(25)12-14-22(18)32(30,31)26-21-13-11-17-8-5-6-10-20(17)23(21)24(28)29/h7,9,11-14,16,26H,3-6,8,10,15H2,1-2H3,(H,28,29)/b9-7- |
InChI Key |
XMMAHWVNSWYROH-CLFYSBASSA-N |
Isomeric SMILES |
CCN(CC)C/C=C\C1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Canonical SMILES |
CCN(CC)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Origin of Product |
United States |
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